molecular formula C17H16N4O B2948458 N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2176152-41-1

N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2948458
CAS No.: 2176152-41-1
M. Wt: 292.342
InChI Key: BXUGPFMAHNXPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 6-methylpyrimidin-4-yl methyl group and a 1H-pyrrol-1-yl moiety. Its structure combines heterocyclic aromatic systems (pyrimidine and pyrrole) with a benzamide scaffold, a design frequently employed in medicinal chemistry for targeting enzymes or receptors.

The pyrimidine ring is a common pharmacophore in kinase inhibitors, such as EGFR inhibitors (e.g., compounds in ), while the pyrrole group may enhance solubility or modulate electronic properties. The benzamide backbone provides rigidity and facilitates interactions with target proteins via hydrogen bonding.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-10-15(20-12-19-13)11-18-17(22)14-4-6-16(7-5-14)21-8-2-3-9-21/h2-10,12H,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUGPFMAHNXPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 6-methylpyrimidine-4-carbaldehyde, which is then subjected to a reductive amination reaction with 4-(1H-pyrrol-1-yl)benzylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine and pyrrole derivatives.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity Reference
N-((6-methylpyrimidin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide Benzamide 6-methylpyrimidin-4-yl methyl, 1H-pyrrol-1-yl ~324.36 (calculated) Hypothesized kinase inhibition N/A
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) Benzamide Chlorinated aryl, diaminopyrimidine, pyridine 447.1 (LCMS) EGFR inhibition (T790M mutant)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Benzamide Sulfamoyl, oxadiazole, furan Not reported Antifungal activity

Pyrimidine-Containing Analogues

  • Compound 1 (): This EGFR inhibitor shares the 6-methylpyrimidine moiety but incorporates a diaminopyrimidine group and chlorinated benzamide. The addition of a pyridine ring and hydroxyl-propan-2-ylamino side chain enhances its selectivity for the T790M mutant EGFR, as evidenced by LCMS and NMR data . In contrast, the target compound replaces the diaminopyrimidine with a pyrrole, which may reduce steric hindrance and alter binding kinetics.

Benzamide Derivatives with Heterocyclic Modifications

  • LMM11 (): This antifungal benzamide derivative substitutes the pyrimidine with a sulfamoyl group and oxadiazole-furan system. The sulfamoyl group likely improves membrane permeability, while the oxadiazole enhances metabolic stability.

Computational and Crystallographic Insights

Software suites like WinGX and SHELXL () enable detailed comparisons of molecular geometries. For example, the anisotropic displacement parameters (resolved via ORTEP) could reveal differences in thermal motion between the target compound’s pyrrole ring and analogous groups in other derivatives, impacting entropy-driven binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.